N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Overview
Description
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline is a useful research compound. Its molecular formula is C18H19Cl2NO2 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Genotoxic Activities of Aniline and its Metabolites
Aniline and its metabolites have been studied for their genotoxic potential, which might explain the occurrence of spleen tumors in rats as a result of primary genetic activity. Most results, especially those from validated and well-performed studies, did not indicate a potential of aniline to induce gene mutations. However, there is evidence of clastogenic activity in vivo confined to dose levels close to lethality due to hematotoxic effects. The major metabolites for experimental animals and humans seem to have a potential for inducing chromosomal damage in vitro and, at relatively high dose levels, also in vivo (Bomhard & Herbold, 2005).
Chemical Fixation of CO2 with Aniline Derivatives
The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles represents a straightforward protocol for using carbon dioxide as a C1 feedstock in organic synthesis. This approach provides access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. Such research indicates the potential of aniline derivatives in contributing to sustainable chemical synthesis processes (Vessally et al., 2017).
Synthesis and Structural Properties of Novel Compounds
The reaction of chloral with substituted anilines led to the formation of novel substituted compounds, highlighting the versatility of anilines in synthetic organic chemistry. Such studies underscore the potential for creating a diverse range of chemical structures with aniline derivatives, which could extend to compounds similar to N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline (Issac & Tierney, 1996).
Properties
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c19-14-8-13(9-15(20)10-14)11-21-17-5-1-2-6-18(17)23-12-16-4-3-7-22-16/h1-2,5-6,8-10,16,21H,3-4,7,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNYBCFHPKZZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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